molecular formula C10H14ClNO2 B13050347 1-(2-Chloro-4-methoxyphenyl)-2-methoxyethan-1-amine

1-(2-Chloro-4-methoxyphenyl)-2-methoxyethan-1-amine

Cat. No.: B13050347
M. Wt: 215.67 g/mol
InChI Key: POGIUWAHTHLSGU-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-methoxyphenyl)-2-methoxyethan-1-amine is an organic compound characterized by the presence of a chloro and methoxy group attached to a phenyl ring, along with a methoxyethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-4-methoxyphenyl)-2-methoxyethan-1-amine typically involves the reaction of 2-chloro-4-methoxyphenylamine with methoxyethanol under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the desired purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-methoxyphenyl)-2-methoxyethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Chloro-4-methoxyphenyl)-2-methoxyethan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-methoxyphenyl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chloro-4-methoxyphenyl)-2-methoxyethan-1-amine is unique due to its specific combination of chloro and methoxy groups on the phenyl ring and the methoxyethanamine side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

1-(2-chloro-4-methoxyphenyl)-2-methoxyethanamine

InChI

InChI=1S/C10H14ClNO2/c1-13-6-10(12)8-4-3-7(14-2)5-9(8)11/h3-5,10H,6,12H2,1-2H3

InChI Key

POGIUWAHTHLSGU-UHFFFAOYSA-N

Canonical SMILES

COCC(C1=C(C=C(C=C1)OC)Cl)N

Origin of Product

United States

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